

4-acetyl-3-fluorobenzonitrile structure and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Acetyl-3-fluorobenzonitrile

Cat. No.: B1445392

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An In-Depth Technical Guide to **4-acetyl-3-fluorobenzonitrile**: Structure, Properties, Synthesis, and Applications

Abstract

4-acetyl-3-fluorobenzonitrile is a strategically important fluorinated aromatic compound that has garnered significant attention from the scientific community, particularly those in drug discovery and materials science. Its unique molecular architecture, featuring an acetyl, a fluoro, and a nitrile group, imparts a distinct reactivity profile, positioning it as a versatile building block for the synthesis of complex organic molecules. The presence of the fluorine atom is particularly noteworthy, as its incorporation into pharmaceutical candidates can profoundly enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive technical overview of **4-acetyl-3-fluorobenzonitrile**, covering its fundamental physicochemical properties, structural details, synthetic methodologies, and key applications, with a focus on providing actionable insights for researchers and development professionals.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is foundational to its application. **4-acetyl-3-fluorobenzonitrile** is an off-white to light yellow solid at room temperature.^[1] Its key identifiers and properties are summarized below.

Table 1: Chemical Identity of **4-acetyl-3-fluorobenzonitrile**

Identifier	Value
CAS Number	1352144-78-5[2][3]
Molecular Formula	C ₉ H ₆ FNO[2][4]
Molecular Weight	163.15 g/mol [2]
IUPAC Name	4-acetyl-3-fluorobenzonitrile[3]
InChI Key	FPUKFDAMYXSCGA-UHFFFAOYSA-N[1][3]

| Canonical SMILES | CC(=O)C1=CC=C(C=C1F)C#N[4] |

Structural Analysis

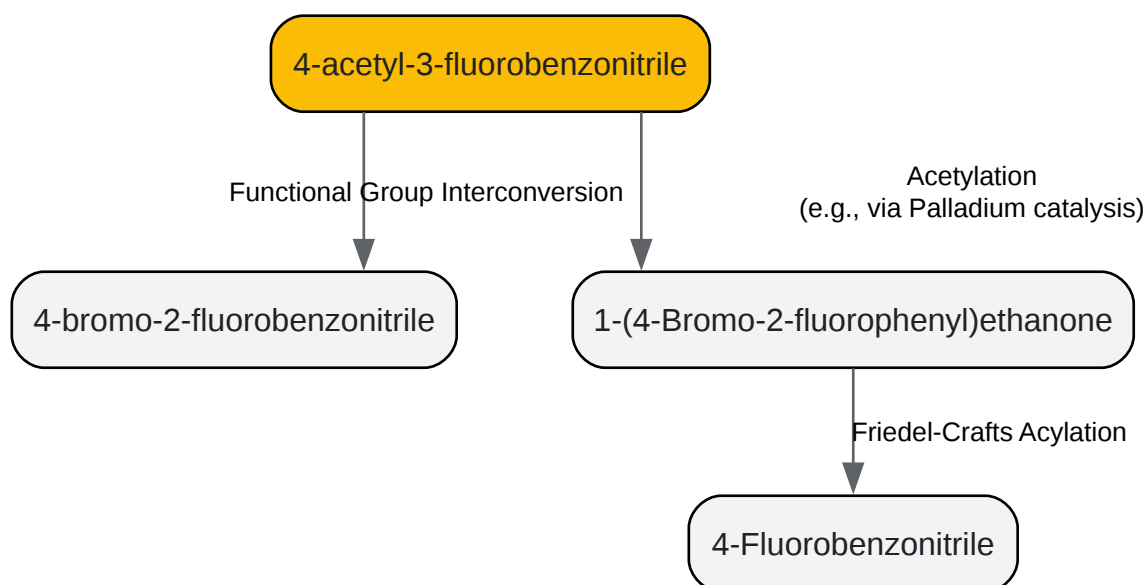
The structure of **4-acetyl-3-fluorobenzonitrile** is characterized by a benzene ring substituted with three distinct functional groups. The interplay of their electronic effects governs the molecule's reactivity.

- Nitrile Group (-CN):** A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution.
- Acetyl Group (-COCH₃):** Another electron-withdrawing group that further contributes to the deactivation of the ring.
- Fluoro Group (-F):** Exhibits a dual electronic effect. It is electron-withdrawing via induction but electron-donating through resonance. This unique property makes it a valuable substituent in medicinal chemistry.

The combined electron-withdrawing nature of these groups makes the aromatic ring electron-deficient, influencing its interaction with biological targets and its utility as a synthetic intermediate.[5]

Synthesis and Mechanistic Insights

The synthesis of **4-acetyl-3-fluorobenzonitrile** can be approached from various precursors. A logical retrosynthetic analysis helps in identifying viable starting materials and reaction pathways.



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Caption: Retrosynthetic analysis of **4-acetyl-3-fluorobenzonitrile**.

Synthetic Protocol: Palladium-Catalyzed Acetylation

One documented method for synthesizing **4-acetyl-3-fluorobenzonitrile** involves a palladium-catalyzed cross-coupling reaction. This approach offers high yield and functional group tolerance.

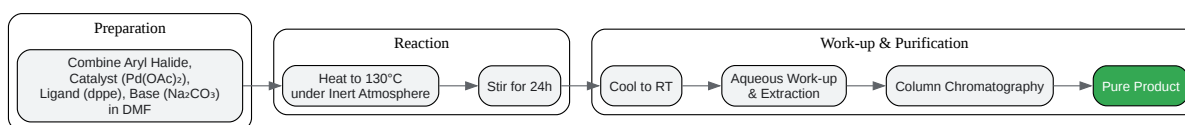
Reaction Scheme: Synthesis from 1-(4-Bromo-2-fluorophenyl)ethanone and a cyanide source. A more direct documented route involves the acetylation of a suitable precursor.^[2]

Step-by-Step Protocol: A representative synthesis involves the reaction of a brominated precursor with an acetylating agent in the presence of a palladium catalyst.^[2]

- **Reaction Setup:** To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide precursor (e.g., 4-bromo-2-fluorobenzonitrile), a palladium catalyst such as Palladium(II) acetate, and a suitable phosphine ligand like 1,2-bis(diphenylphosphino)ethane (dppe).
- **Reagent Addition:** Add a base, such as sodium carbonate, and any necessary co-catalysts or additives like potassium iodide. The solvent of choice is typically a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).

- Acetylation: Introduce the acetyl source.
- Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 130°C) and stir for an extended period (e.g., 24 hours) to ensure complete conversion.
- Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography on silica gel to yield pure **4-acetyl-3-fluorobenzonitrile**.

Causality: The choice of a palladium catalyst and a phosphine ligand is critical for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. The high temperature is necessary to overcome the activation energy of the reaction, and the inert atmosphere prevents the degradation of the catalyst and reagents.



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Caption: Experimental workflow for Palladium-catalyzed synthesis.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. While specific spectra for this exact compound require experimental acquisition, its expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds like 4-fluorobenzonitrile. [\[6\]\[7\]](#)

- ¹H NMR: The spectrum would show signals in the aromatic region (around 7-8 ppm) corresponding to the three protons on the benzene ring, with splitting patterns dictated by H-

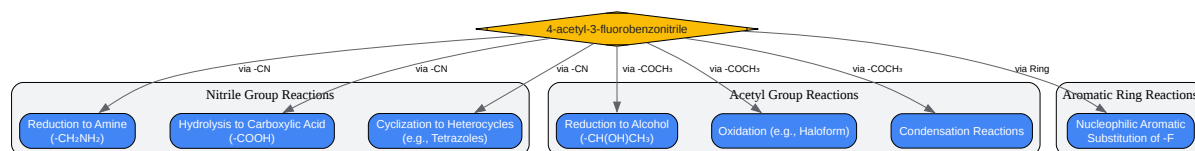
H and H-F coupling. A sharp singlet for the methyl protons of the acetyl group would appear upfield (around 2.5 ppm).

- ^{13}C NMR: The spectrum would display nine distinct carbon signals, including the nitrile carbon (~118 ppm), the ketone carbonyl carbon (~195 ppm), and carbons attached to fluorine showing characteristic C-F coupling.
- IR Spectroscopy: Key vibrational bands would confirm the presence of the functional groups: a strong absorption around 2230 cm^{-1} for the nitrile ($\text{C}\equiv\text{N}$) stretch and another strong band around 1700 cm^{-1} for the ketone ($\text{C}=\text{O}$) stretch.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) at $m/z = 163$, corresponding to the molecular weight of the compound.

Applications in Research and Drug Development

4-acetyl-3-fluorobenzonitrile is not an end product but a valuable intermediate. Its functional groups serve as handles for further chemical transformations, making it a key building block for more complex molecular architectures.[\[5\]](#)

- Pharmaceutical Synthesis: It is a precursor for synthesizing a variety of heterocyclic compounds that form the core of many pharmaceutical agents. Its derivatives are investigated for anti-inflammatory, antimicrobial, and anticancer properties.[\[5\]](#)
- Agrochemicals: Similar to its role in pharmaceuticals, it can be used to develop new pesticides and herbicides.[\[8\]](#)
- Materials Science: The compound can be incorporated into polymers to enhance properties like thermal stability.[\[5\]](#)



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Caption: Potential synthetic transformations of **4-acetyl-3-fluorobenzonitrile**.

Safety and Handling

Proper handling of **4-acetyl-3-fluorobenzonitrile** is essential in a research setting. It is classified as harmful and requires appropriate safety precautions.

Table 2: GHS Hazard Information

Category	Information
Pictogram	GHS07 (Harmful)[3]
Signal Word	Warning[3]
Hazard Statements	H302: Harmful if swallowed.[3]H312: Harmful in contact with skin.[3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H332: Harmful if inhaled.[3]H335: May cause respiratory irritation.[3]

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338[3] |

Handling Recommendations:

- Use only in a well-ventilated area, preferably within a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]
- Avoid breathing dust, fumes, or vapors.[9]
- Wash hands thoroughly after handling.[9]
- Store in a tightly closed container in a dry, cool place.[1][3]

Conclusion

4-acetyl-3-fluorobenzonitrile stands out as a high-value chemical intermediate with significant potential in the fields of drug discovery, agrochemicals, and material science. Its well-defined structure, characterized by a unique combination of electron-withdrawing groups, provides a versatile platform for the synthesis of novel and complex molecules. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this compound to accelerate innovation and develop next-generation products.

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- To cite this document: BenchChem. [4-acetyl-3-fluorobenzonitrile structure and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1445392#4-acetyl-3-fluorobenzonitrile-structure-and-molecular-weight]

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